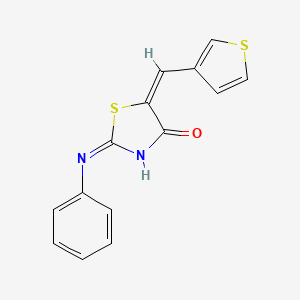![molecular formula C23H32N2O2 B6076681 2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has drawn significant attention in scientific research. It is commonly referred to as MP-10 and is a piperazine derivative. MP-10 has been studied for its potential use in treating various medical conditions such as anxiety, depression, and addiction.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. MP-10 has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MP-10 has also been shown to increase levels of cAMP response element-binding protein (CREB), which is a transcription factor that plays a role in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its specificity for the serotonergic and dopaminergic systems. This allows researchers to study the effects of MP-10 on these systems without interference from other neurotransmitters. However, one limitation of using MP-10 in lab experiments is the lack of knowledge about its long-term effects.
Future Directions
There are several future directions for research on MP-10. One area of interest is its potential use in treating addiction. MP-10 has been shown to reduce drug-seeking behavior in rats, suggesting its potential use in treating addiction. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MP-10 has been shown to have neuroprotective effects in mice, indicating its potential use in treating these diseases. Finally, future research could focus on the development of more potent and selective derivatives of MP-10.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 4-ethoxybenzyl chloride with 3-methylbenzylamine to obtain 1-(4-ethoxybenzyl)-4-(3-methylbenzyl)piperazine. This intermediate product is then reacted with ethylene oxide to produce the final product, 2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol.
Scientific Research Applications
MP-10 has been studied for its potential use in treating various medical conditions. In one study, MP-10 was found to have anxiolytic effects in mice, suggesting its potential use in treating anxiety disorders. Another study found that MP-10 had antidepressant effects in rats, indicating its potential use in treating depression.
properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-3-27-23-9-7-20(8-10-23)17-25-13-12-24(18-22(25)11-14-26)16-21-6-4-5-19(2)15-21/h4-10,15,22,26H,3,11-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRKQAMAFHVOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-amino-2'-[(4-fluorobenzyl)thio]-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6076603.png)
![2-(2-{[(1-benzyl-1H-indol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6076606.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6076610.png)


![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)
![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![(2-fluoro-4-biphenylyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6076676.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)
![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6076704.png)
![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)